molecular formula C9H11N3 B1594718 1,2-dimethyl-1H-1,3-benzodiazol-5-amine CAS No. 3527-19-3

1,2-dimethyl-1H-1,3-benzodiazol-5-amine

Cat. No. B1594718
CAS RN: 3527-19-3
M. Wt: 161.2 g/mol
InChI Key: KHIGSIBNOPKCOT-UHFFFAOYSA-N
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Description

“1,2-dimethyl-1H-1,3-benzodiazol-5-amine” is a chemical compound with the molecular weight of 234.13 . It is also known as N,2-dimethyl-1H-benzimidazol-5-amine dihydrochloride . It is a powder at room temperature .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “1,2-dimethyl-1H-1,3-benzodiazol-5-amine”, has been reported in the literature . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

“1,2-dimethyl-1H-1,3-benzodiazol-5-amine” is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Research on Schiff bases derived from 1,3,4-thiadiazole compounds, which share a structural affinity with 1,2-dimethyl-1H-1,3-benzodiazol-5-amine, revealed their significant antiproliferative and antimicrobial properties. These compounds exhibited DNA protective abilities and cytotoxicity against cancer cell lines, suggesting potential applications in chemotherapy and antibacterial therapies (Gür et al., 2020).

Catalysis and Green Chemistry

The use of novel nanostructured molten salts, like 2,6-dimethylpyridinium trinitromethanide, in the synthesis of imidazole derivatives, highlights the role of structurally related compounds in catalysis and green chemistry. This research underscores the efficiency and environmental benefits of using such catalysts in organic synthesis (Zolfigol et al., 2015).

Corrosion Inhibition

Studies on benzothiazole derivatives, akin to 1,2-dimethyl-1H-1,3-benzodiazol-5-amine, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is particularly relevant in industries where metal preservation is critical (Salarvand et al., 2017).

Materials Science and Fluorochromism

The development of novel V-shaped molecules for security ink applications, based on structural analogs of 1,2-dimethyl-1H-1,3-benzodiazol-5-amine, exhibits unique morphological properties and potential for use in anti-counterfeiting measures (Lu & Xia, 2016).

Drug Design and Molecular Docking

The exploration of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one for its theoretical and experimental properties, including molecular docking studies, indicates the broader relevance of similar compounds in drug design and pharmacology. These studies provide insights into the interaction mechanisms of these molecules with biological targets (Fatima et al., 2021).

Safety And Hazards

The safety information for “1,2-dimethyl-1H-1,3-benzodiazol-5-amine” includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1,2-dimethylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIGSIBNOPKCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359482
Record name 1,2-Dimethyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-1H-1,3-benzodiazol-5-amine

CAS RN

3527-19-3
Record name 1,2-Dimethyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3527-19-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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